3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one

Leukemia Cytotoxicity Structure-Activity Relationship

The compound 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one (CAS 55222-59-8), also known as 3-(4-fluorophenacyl)-1,3-dihydroisobenzofuran-1-one, is a synthetic phthalide derivative bearing a 4-fluorophenyl substituent via a two-carbon ketone linker. It belongs to the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one class, a series of nineteen compounds systematically evaluated for differential cytotoxicity against a panel of three leukemia cancer cell lines (HL-60, K562, NALM6).

Molecular Formula C16H11FO3
Molecular Weight 270.25 g/mol
Cat. No. B7731893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one
Molecular FormulaC16H11FO3
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H11FO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2
InChIKeyNAPJDJCQGDTNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one (CAS 55222-59-8): A Core Phthalide Scaffold for Cytotoxic Selectivity Profiling


The compound 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one (CAS 55222-59-8), also known as 3-(4-fluorophenacyl)-1,3-dihydroisobenzofuran-1-one, is a synthetic phthalide derivative bearing a 4-fluorophenyl substituent via a two-carbon ketone linker [1]. It belongs to the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one class, a series of nineteen compounds systematically evaluated for differential cytotoxicity against a panel of three leukemia cancer cell lines (HL-60, K562, NALM6) [1]. The compound's electronic profile is defined by the electron-withdrawing 4-fluoro substituent, which directly modulates HOMO/LUMO energies and dipole moments relative to unsubstituted or electron-donating analogs, a factor linked to its distinct potency profile [1].

Why Generic 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one Analogs Cannot Substitute for the 4-Fluorophenyl Derivative


Substituting the 4-fluorophenyl congener with other aryl variants within the 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-one series leads to substantial shifts in cytotoxic potency and selectivity that are not predictable from scaffold similarity alone. In a direct head-to-head screen of nineteen analogs, the most active compound (3-methylphenyl derivative, compound 18) exhibited IC50 values of 13.5, 8.83, and 5.24 μmol L⁻¹ against HL-60, K562, and NALM6 cells, respectively, while at least twelve derivatives achieved IC50 ≤ 20 μmol L⁻¹ on at least one lineage, demonstrating a wide activity distribution across the series [1]. The 4-fluoro substituent alters the compound's electronic landscape—DFT-calculated HOMO/LUMO energies and dipole moments—which influences target engagement differently than chloro, methyl, methoxy, or unsubstituted phenyl analogs [1]. These quantitative differences in electronic properties and resulting cytotoxicity mean that generic substitution without matched comparative data risks selecting a compound with suboptimal potency for the intended cancer lineage.

Quantitative Cytotoxic Differentiation of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one Against Closest Analogs


Cytotoxic IC50 Differentiation in HL-60 Leukemia Cells: 4-Fluorophenyl vs Unsubstituted Phenyl Analog

In the MTT cytotoxicity assay after 48 h treatment, the 4-fluorophenyl derivative reduces HL-60 cell viability, whereas the unsubstituted phenyl analog exhibits a higher IC50, demonstrating the potency advantage conferred by the electron-withdrawing 4-fluoro substituent [1]. The study reports that twelve of the nineteen analogs achieved IC50 ≤ 20 μmol L⁻¹ on at least one cell line, confirming that the 4-fluorophenyl compound is among the active subset and distinct from inactive or weakly active aryl variants [1].

Leukemia Cytotoxicity Structure-Activity Relationship

Cytotoxic IC50 Differentiation in K562 Leukemia Cells: 4-Fluorophenyl vs 3-Methylphenyl Benchmark

Against K562 chronic myeloid leukemia cells, the 4-fluorophenyl derivative's IC50 is positioned within the active range (≤20 μmol L⁻¹), while the most potent compound of the series (3-methylphenyl, compound 18) achieved an IC50 of 8.83 μmol L⁻¹ [1]. The 4-fluorophenyl derivative thus serves as a moderately potent analog with a defined activity window, suitable for studies where extreme potency is less critical than a balanced selectivity profile.

Chronic Myeloid Leukemia K562 Cytotoxicity

Cytotoxic IC50 Differentiation in NALM6 Leukemia Cells: 4-Fluorophenyl vs 3-Methylphenyl Benchmark

In the NALM6 B-cell precursor leukemia line, the 4-fluorophenyl derivative is active (IC50 ≤ 20 μmol L⁻¹), whereas compound 18 (3-methylphenyl) achieved the lowest IC50 of 5.24 μmol L⁻¹ and triggered early apoptotic events [1]. The 4-fluorophenyl derivative did not demonstrate the same pro-apoptotic potency in the reported data, indicating a divergent mechanism or reduced target engagement in this lineage.

B-Cell Leukemia NALM6 Apoptosis

Computationally Predicted Pharmacokinetic and Drug-Likeness Differentiation: 4-Fluorophenyl vs 4-Chlorophenyl Analog

DFT calculations and in silico pharmacokinetic predictions were performed on the full nineteen-compound series [1]. The 4-fluorophenyl derivative exhibits HOMO/LUMO energies and a dipole moment that are distinct from the 4-chlorophenyl analog due to fluorine's stronger electronegativity and smaller van der Waals radius. These electronic differences translate into divergent predicted absorption, distribution, metabolism, and excretion (ADME) profiles, with fluorine generally enhancing metabolic stability relative to chlorine [1].

Drug-Likeness Pharmacokinetics DFT Calculation

Selectivity for Leukemic Cells over Normal PBMCs: A Class-Wide Feature Confirmed for the 4-Fluorophenyl Derivative

All nineteen isobenzofuran-1(3H)-ones, including the 4-fluorophenyl derivative, were tested against peripheral blood mononuclear cells (PBMCs) and found to lack cytotoxicity, indicating a class-wide selectivity for leukemic cells over normal blood cells [1]. This is a critical differentiator when compared to broad-spectrum cytotoxic agents that kill both malignant and healthy cells.

Selectivity PBMC Normal Cell Toxicity

Synthetic Accessibility and Yield: Solvent-Free ZrOCl2·8H2O Catalysis Route

The compound is synthesized via a ZrOCl2·8H2O-catalyzed condensation between phthalaldehydic acid and 4-fluoroacetophenone under solvent-free conditions, achieving yields of 80–92% [1]. This protocol avoids chromatographic purification for many analogs, offering a cost and time advantage over multi-step routes required for more complex 3-substituted phthalides.

Green Chemistry Solvent-Free Synthesis Catalysis

High-Impact Application Scenarios for 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one Based on Quantitative Evidence


Leukemia Cell Line Profiling and Selective Cytotoxicity Studies

The compound is ideally suited as a moderately potent, selective cytotoxic probe for HL-60, K562, and NALM6 leukemia panels. Its IC50 values (≤20 μmol L⁻¹) place it within the active subset but below the maximally potent 3-methylphenyl analog (compound 18), making it valuable for studies that require a balanced potency window without overwhelming apoptosis induction [1]. Its proven lack of PBMC cytotoxicity ensures a selective therapeutic index, positioning it ahead of broad-spectrum agents for safety profiling.

Structure-Activity Relationship (SAR) Exploration of Aryl Substituent Effects

As a member of a systematically varied nineteen-compound series, the 4-fluorophenyl derivative serves as the key electron-withdrawing benchmark for SAR studies. Its distinct HOMO/LUMO energies and dipole moment, compared to 4-chloro, 4-methyl, 4-methoxy, and unsubstituted phenyl analogs, allow researchers to deconvolute electronic vs. steric contributions to cytotoxicity [1]. Procurement of this specific analog is essential for completing an electronically diverse SAR matrix.

Computational Drug Design and ADME Prediction Model Validation

The DFT-calculated electronic properties and in silico ADME predictions provided for the 4-fluorophenyl derivative offer a validated dataset for testing computational models of drug-likeness [1]. Its favorable metabolic stability prediction (due to fluorine) and moderate lipophilicity make it a reference compound for benchmarking in silico tools against experimental cytotoxicity data.

Green Chemistry and Solvent-Free Synthesis Method Development

The ZrOCl2·8H2O-catalyzed, solvent-free synthesis of this compound in 80–92% yield exemplifies an efficient and environmentally benign route to phthalide libraries [1]. It can be used as a model substrate for developing continuous-flow or scaled-up green chemistry processes, offering procurement advantages in cost and sustainability over analogs requiring multi-step or chromatographically intensive purifications.

Quote Request

Request a Quote for 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.